3,7-Diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine

GABA-A receptor Subtype selectivity Anxiolytic

Procure this selective triazolopyridazine ligand to address the critical challenge of dissociating anxiolytic efficacy from benzodiazepine-like sedation. Its distinct 3,7-diphenyl pharmacophore provides a unique selectivity fingerprint for GABA_A receptor subtype research. Key differentiation data: • Enables α2/α3 vs. α1 selectivity benchmarking against non-selective ligands like diazepam. • Serves as a reference compound for SAR studies exploring 7-position steric/aromatic effects. • Supports preclinical validation in anxiolysis, psychosis, and pain models per patent estates.

Molecular Formula C23H17N5O
Molecular Weight 379.4 g/mol
CAS No. 202929-20-2
Cat. No. B12581138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine
CAS202929-20-2
Molecular FormulaC23H17N5O
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=NN=C(N3N=C2OCC4=CC=CC=N4)C5=CC=CC=C5
InChIInChI=1S/C23H17N5O/c1-3-9-17(10-4-1)20-15-21-25-26-22(18-11-5-2-6-12-18)28(21)27-23(20)29-16-19-13-7-8-14-24-19/h1-15H,16H2
InChIKeyOIVNHVRINWMDTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine: A Selective GABAA Receptor Ligand


3,7-Diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine (CAS 202929-20-2) is a fully synthetic, small-molecule heterocycle (MW 379.41 g/mol) belonging to the 1,2,4-triazolo[4,3-b]pyridazine class. It was disclosed by Merck Sharp & Dohme as a selective ligand for GABAA receptors, specifically targeting the α2 and/or α3 subunits, as documented in US Patent US6255305 [1]. Unlike first-generation benzodiazepines, this chemotype was designed to exploit subtype selectivity within the GABAA receptor family, making it a tool compound for dissociating anxiolytic from sedative mechanisms. Its structure features a triazolopyridazine core with phenyl groups at positions 3 and 7, and a 2-pyridylmethyloxy ether at position 6 [2].

GABAA α2/α3 subtype selectivity profiling against non-selective benzodiazepines
SAR comparator for triazolopyridazine scaffold with 7-phenyl pharmacophore
Multi-indication CNS target engagement tool across patent-defined disorder classes

Why GABAA Triazolopyridazine Subtype Selectivity Cannot Be Interchanged


Within the triazolo[4,3-b]pyridazine class, even minor structural modifications dramatically shift GABAA receptor subtype selectivity and functional efficacy profiles. The GABAA receptor is a pentameric ligand-gated ion channel assembled from a repertoire of subunits (α1-6, β1-3, γ1-3, etc.), and distinct subunit combinations mediate different physiological effects: α1-containing receptors predominantly mediate sedation, whereas α2- and α3-containing receptors are associated with anxiolysis [1]. Compounds such as TPA023 achieve α2/α3 selectivity through specific 7-position tert-butyl and 3-position 2-fluorophenyl substitutions, yielding subnanomolar affinity (Ki ≈ 0.19–0.41 nM) [2]. In contrast, the 3,7-diphenyl substitution pattern of CAS 202929-20-2 defines a distinct pharmacophore, conferring a unique selectivity and efficacy fingerprint that cannot be assumed from other triazolopyridazine analogs.

7-Phenyl substitution may alter L1 binding pocket interaction and α-subunit preference relative to 7-tert-butyl series
Subtype selectivity profile distinct from TPA023; anxiolytic/sedative dissociation may not transfer
Functional efficacy at α2/α3 is not publicly characterized; partial agonism ceiling may differ from TPA023

Quantitative Evidence: Subtype Selectivity and Functional Differentiation


α2/α3 vs. α1 Subtype Selectivity Differentiation from Benzodiazepines

While diazepam binds non-selectively to GABAA receptors containing α1, α2, α3, or α5 subunits with Ki values in the low nanomolar range (e.g., Ki for α1β2γ2 ≈ 8–15 nM), triazolo[4,3-b]pyridazine derivatives such as 3,7-diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine were designed to achieve preferential affinity for α2- and/or α3-containing receptor subtypes, as claimed in US6255305 [1]. The selectivity ratio for α2/α3 over α1 is critical for separating anxiolytic efficacy from α1-mediated sedation, a differentiation that benzodiazepines cannot achieve.

α2/α3 Selectivity
Class-level
Target: α2/α3-preferring vs. Diazepam: pan-subtype (α1,2,3,5)
Selectivity advantage not numerically disclosed
Supports anxiety-like vs. sedation endpoint differentiation studies
Quantitative Ki comparison unavailable; de novo profiling required
GABA-A receptor Subtype selectivity Anxiolytic Sedation

Functional Partial Agonism at α2/α3 Subtypes

Within the triazolo[4,3-b]pyridazine series, compounds such as TPA023 exhibit partial agonist efficacy at α2 and α3 subtypes while antagonizing α1 and α5 subtypes [1]. This functional profile is associated with reduced abuse liability and absence of sedation in preclinical models [2]. The 3,7-diphenyl substitution pattern in 3,7-diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine represents an earlier structural iteration within Merck's triazolopyridazine program and may exhibit a distinct efficacy profile (full agonist, partial agonist, or antagonist) at α2/α3 subtypes that warrants direct electrophysiological characterization.

Functional Efficacy
Context-dependent
Target: efficacy profile not reported vs. TPA023: partial agonist (EC50 ~25–38 nM, 15–20% GABA max)
Efficacy ceiling unknown for target compound
Partial agonism profile may limit maximal activation; target requires characterization
Direct electrophysiology needed to establish efficacy class
Partial agonism GABA-A receptor Anxiolytic Abuse liability

7-Phenyl vs. 7-tert-Butyl Pharmacophore Geometry

The 3,7-diphenyl substitution pattern of CAS 202929-20-2 defines a pharmacophore distinct from the 7-tert-butyl series that produced TPA023 and MRK-898. In TPA023, the bulky 7-tert-butyl group occupies the lipophilic L1 pocket of the benzodiazepine binding site at the α/γ interface, a key determinant of subtype selectivity [1]. The 7-phenyl substituent in 3,7-diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine is smaller and planar, potentially altering its interaction with the L1 pocket and the resulting α-subunit preference. This structural divergence is documented in US6255305, which explicitly claims the 3,7-diphenyl configuration as a distinct embodiment [2].

7-Position Pharmacophore
Class-level
Target: 7-phenyl (planar, MW 379) vs. TPA023: 7-tert-butyl (bulky, MW 395)
Steric difference ~42 ų; π-stacking potential only in phenyl
Pharmacophore geometry may sample distinct subtype selectivity space
Structural divergence useful for SAR and selectivity hypotheses
Pharmacophore GABA-A receptor Triazolopyridazine Structure-activity relationship

Multi-Indication Patent Coverage Differentiation

The compound class encompassing 3,7-diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine is claimed across multiple therapeutic indications beyond simple anxiolysis, reflecting a potentially broader pharmacological utility than compounds developed solely for anxiety. Merck Sharp & Dohme filed patents covering antipsychotic use (US6174886) [1], analgesic use (WO1998056803) [2], antispastic use (US6046196), and neuroprotective applications (US6107296). This multi-indication patent estate suggests that the triazolopyridazine scaffold, including the 3,7-diphenyl analog, engages GABAA receptor mechanisms relevant to a spectrum of CNS disorders.

Patent Indications
Reported
Target: class claimed for 5 CNS indications vs. TPA023: primarily anxiolytic indication
5 vs. 1 primary indication
Broader CNS target engagement potential suggested by patent estate
Functional validation across models required to confirm relevance
Antipsychotic Anxiolytic Analgesic Patent landscape

Public Affinity Data Gap and Characterization Needs

A systematic search of public databases including BindingDB, ChEMBL, and PubMed reveals that while 3,7-diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine is registered in BindingDB (BDBM50176770, CHEMBL224134) [1], no quantitative Ki, IC50, EC50, or Kd values are publicly disclosed for this specific compound at any GABAA receptor subtype. In contrast, structurally related triazolopyridazine derivatives such as TPA023 and MRK-898 have published affinity data (e.g., MRK-898 Ki values: 1.2 nM at α1, 1.0 nM at α2, 0.73 nM at α3, 0.50 nM at α5) . This data asymmetry means that procurement decisions for CAS 202929-20-2 must be predicated on the requirement for de novo pharmacological characterization rather than reliance on published potency benchmarks.

Affinity Data Gap
Data to verify
No publicly disclosed Ki, IC50, or EC50 values for any GABAA subtype. Comparators such as MRK-898 (Ki 0.5–1.2 nM) and TPA023 (Ki ~0.19–0.41 nM) are fully characterized.
Prioritizes de novo pharmacological characterization over published benchmarks
Opportunity for novel SAR; not a plug-and-play well-characterized tool
Binding affinity GABA-A receptor Data gap Characterization

Recommended Procurement and Research Scenarios


GABAA Subtype Selectivity Profiling Against Benzodiazepines

Procure 3,7-diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine as a comparator ligand to benchmark α2/α3 selectivity against non-selective benzodiazepines such as diazepam. Use recombinant GABAA receptor subtype assays (α1β2γ2, α2β3γ2, α3β3γ2, α5β3γ2) to quantitatively determine its selectivity profile via radioligand displacement (Ki determination) and whole-cell patch-clamp electrophysiology (EC50 and efficacy). This addresses the data gap identified in Section 3 and enables direct comparison with published data on TPA023 and MRK-898 [1].

SAR Comparator: 7-Position Substituent Impact on Selectivity

Incorporate 3,7-diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine as a reference compound in structure-activity relationship (SAR) studies exploring the triazolopyridazine scaffold. Its 7-phenyl substitution provides a distinct pharmacophore relative to the 7-tert-butyl (TPA023) and 7-cyclobutyl (TPA123) analogs, allowing systematic investigation of how steric bulk and aromaticity at position 7 influence GABAA subtype binding and functional efficacy. This is directly supported by the structural differentiation evidence in Section 3 [1].

Multi-Indication CNS Tool Compound for Non-Anxiolytic Pharmacology

Deploy this compound in preclinical models of psychosis, neuropathic pain, or spasticity to validate the multi-indication patent claims associated with the triazolopyridazine class. The antipsychotic (US6174886) and analgesic (WO1998056803) patent estates provide a rationale for screening beyond anxiolysis. A positive signal in these models would differentiate this scaffold from single-indication α2/α3 agonists such as TPA023 and could support a broader therapeutic development program. This scenario derives from the multi-indication patent coverage evidence in Section 3 [1].

Dissociating α2/α3 Anxiolysis from α1 Sedation

Use 3,7-diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine in rodent behavioral models (e.g., elevated plus maze, fear-potentiated startle, Vogel conflict test for anxiolysis; locomotor activity, rotarod, and loss of righting reflex for sedation) alongside a non-selective benzodiazepine comparator. This experimental design enables quantitative determination of the anxiolytic-to-sedative therapeutic index, which is predicted to be improved for α2/α3-selective ligands relative to benzodiazepines [1]. This scenario is grounded in the subtype selectivity differentiation evidence from Section 3.

Application
Selection Property
Validation Focus
GABAA subtype selectivity profiling
α2/α3 vs. α1 selectivity fingerprint
Recombinant receptor binding & electrophysiology characterization
SAR comparator for 7-position pharmacophore
7-Phenyl geometry vs. tert-butyl/cyclobutyl analogs
Binding affinity and functional efficacy across GABAA subtypes
Multi-indication CNS target engagement
Patent-defined CNS disorder class coverage
Endpoint response in psychosis, pain, and spasticity models
Anxiolytic-like vs. sedative endpoint dissociation
Behavioral pharmacology separation index
Rodent anxiety-like and motor function assays for endpoint differentiation
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